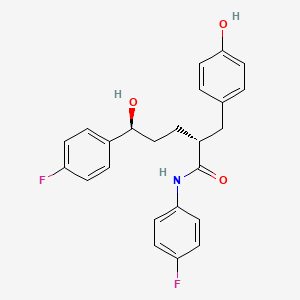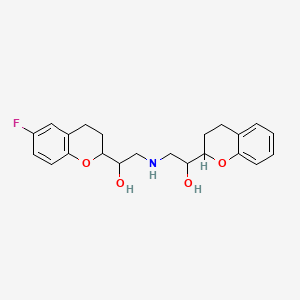
Defluoro-Nebivolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Nebivolol is an impurity standard of Nebivolol . Nebivolol is a medication used to treat high blood pressure (hypertension) and certain heart conditions . It belongs to a class of drugs known as beta-blockers .
Synthesis Analysis
The synthesis of Nebivolol involves a novel process comprised of a reduced number of high-yield steps, characterized by the enzymatic resolution of the chroman ester precursor . The starting chromanyl ester is treated with a stereoselective enzyme belonging to the family of esterases, obtainable from the microorganism Ophiostoma novo-ulmi .
Molecular Structure Analysis
The molecular formula of Desfluoro Nebivolol is C22H26FNO4 . Its molecular weight is 387.44 . The chemical name is alpha-[[[2-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol .
Physical And Chemical Properties Analysis
Desfluoro Nebivolol has a molecular weight of 387.44 . Its physical properties include a boiling point of 598.0±50.0 °C (Predicted), a density of 1.268±0.06 g/cm3 (Predicted), and slight solubility in DMSO and Methanol .
Wissenschaftliche Forschungsanwendungen
Verbesserte Bioverfügbarkeit nach oraler Gabe
Defluoro-Nebivolol: wurde auf sein Potenzial untersucht, die Bioverfügbarkeit nach oraler Gabe in Kombination mit Cyclodextrinen (CDs) zu verbessern. Dieser Ansatz zielt darauf ab, die Auflösungseigenschaften von Nebivolol zu verbessern, was aufgrund seiner geringen Löslichkeit und variablen Bioverfügbarkeit nach oraler Gabe entscheidend ist . Durch die Bildung von Komplexen mit CDs, insbesondere Sulfobutylether-βCD (SBEβCD), kann die Auflösung von Nebivolol signifikant erhöht werden, wodurch eine konsistentere und effizientere Aufnahme im Magen-Darm-Trakt erreicht wird .
Management von Bluthochdruck
Die Verbindung wurde für ihre Rolle bei der Behandlung von Bluthochdruck anerkannt. Als hochselektiver β1-Rezeptor-Antagonist weist this compound ein eindeutiges pharmakologisches Profil auf, das es zu einem zugelassenen Mittel zur Behandlung von Bluthochdruck in den USA und Europa macht . Seine Fähigkeit, selektiv β1-adrenerge Rezeptoren anzusprechen, minimiert das Risiko von Nebenwirkungen, die häufig mit nicht-selektiven β-Blockern verbunden sind.
Behandlung von Herzinsuffizienz
Neben Bluthochdruck wird this compound auch zur Behandlung von Herzinsuffizienz eingesetzt. Sein dualer Wirkmechanismus, der die β1-adrenerge Rezeptor-Antagonisierung und die Vasodilatation über den endothelialen L-Arginin/Stickstoffoxid-Weg umfasst, trägt zu seiner Wirksamkeit bei der Therapie chronischer Herzinsuffizienz bei .
Kontrolle von Herzrhythmusstörungen
Die Forschung hat auch die Verwendung von Nebivolol zur Kontrolle der Herzfrequenz bei Patienten mit Vorhofflimmern untersucht. Obwohl systematische Reviews und randomisierte kontrollierte Studien begrenzt sind, deuten vorhandene Studien darauf hin, dass Nebivolol bei hämodynamisch stabilen Patienten mit akutem Vorhofflimmern wirksam bei der Kontrolle der Herzfrequenz sein kann .
Pädiatrische Dosierung und Wirksamkeit
Es laufen Forschungsarbeiten zu den altersabhängigen Auswirkungen von Nebivolol, insbesondere mit Fokus auf junge Patienten. In-silico-Pharmakokinetikstudien wurden durchgeführt, um neue Dosierungsschemata zu untersuchen, die ein besseres Wirksamkeits- und Sicherheitsprofil für pädiatrische Patienten bieten könnten .
Arzneimittelverabreichungssysteme
Schließlich wird this compound auf sein Potenzial in neuartigen Arzneimittelverabreichungssystemen untersucht. Die Entwicklung von oralen Tabletten mit verbesserten Auflösungseigenschaften ist nur ein Beispiel dafür, wie Forscher versuchen, die Verabreichung und Wirksamkeit dieses Medikaments zu optimieren .
Wirkmechanismus
Target of Action
Defluoro Nebivolol, also known as Desfluoro Nebivolol, primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
Defluoro Nebivolol affects several biochemical pathways. It induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers . It also targets the oxidative stress and TGF-β/Smad/p53 pathway .
Pharmacokinetics
Defluoro Nebivolol exhibits a long duration of action as effects can be seen 48 hours after stopping the medication . It has a wide therapeutic window as patients generally take 5-40mg daily . It is metabolized in the liver, primarily by CYP2D6, and is excreted via the kidneys and feces .
Result of Action
The action of Defluoro Nebivolol results in a decrease in vascular resistance, an increase in stroke volume and cardiac output, and no negative effect on left ventricular function . It effectively lowers blood pressure either alone or in combination with other antihypertensive drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Defluoro Nebivolol. For instance, the presence of other drugs can lead to drug-drug interactions . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Defluoro Nebivolol interacts with various biomolecules in the body. It is a potent and selective β1-adrenergic receptor antagonist . This means it binds to β1-adrenergic receptors, inhibiting their activity. This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Defluoro Nebivolol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Defluoro Nebivolol exerts its effects at the molecular level primarily through its antagonistic action on β1-adrenergic receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of Defluoro Nebivolol change over time in laboratory settings. It has been observed that Defluoro Nebivolol maintains its stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Defluoro Nebivolol vary with different dosages . At lower doses, it effectively lowers blood pressure, while at higher doses, it may cause adverse effects .
Metabolic Pathways
Defluoro Nebivolol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its metabolism involves alicyclic hydroxylation and dihydroxylation, aromatic hydroxylation, and alicyclic oxidation .
Transport and Distribution
Defluoro Nebivolol is transported and distributed within cells and tissuesIts distribution within the body is influenced by its interactions with β1-adrenergic receptors .
Subcellular Localization
Given its molecular mechanism of action, it is likely to be found in areas of the cell where β1-adrenergic receptors are present
Eigenschaften
IUPAC Name |
2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVJQLYDMPPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729211 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129101-34-4 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

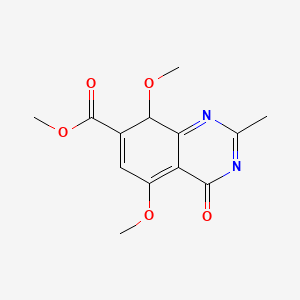
![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)
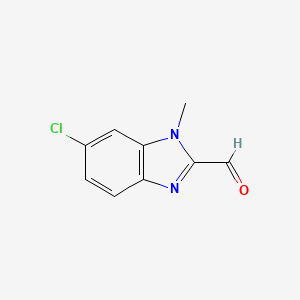
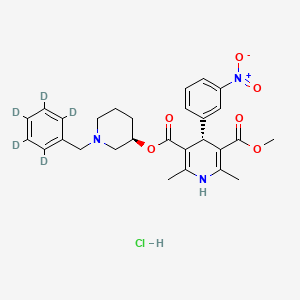
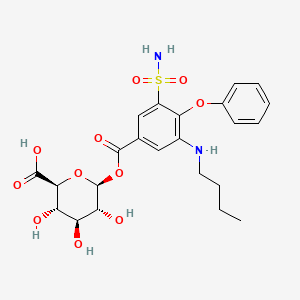

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)



